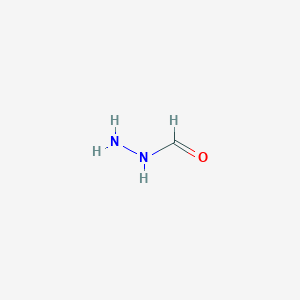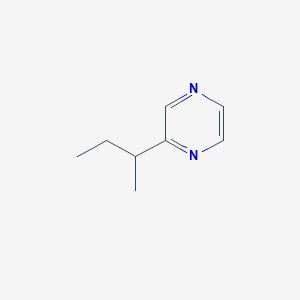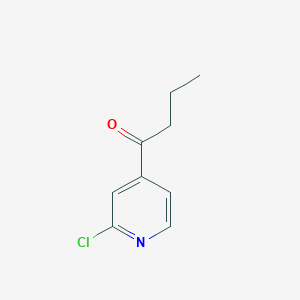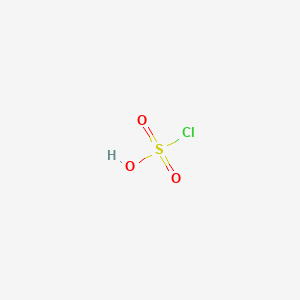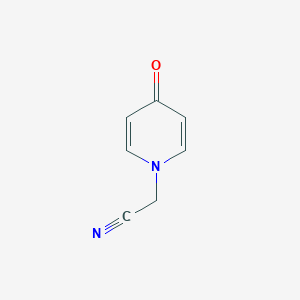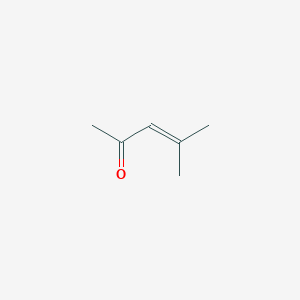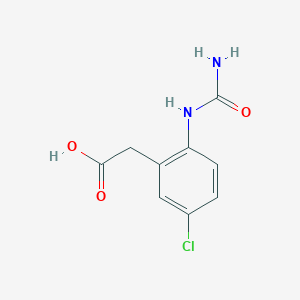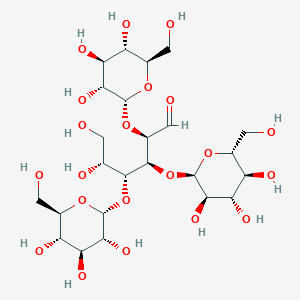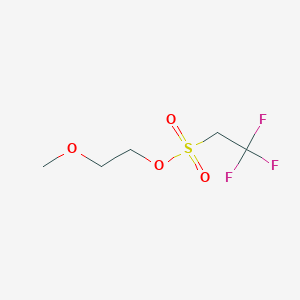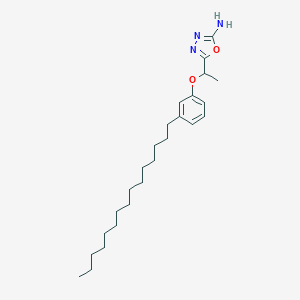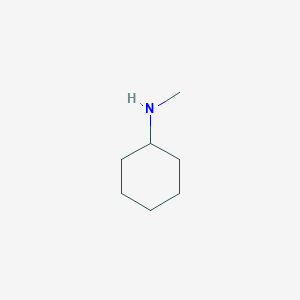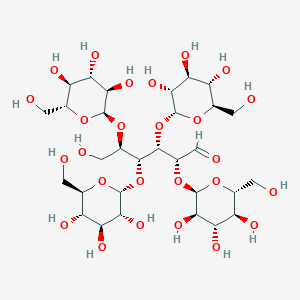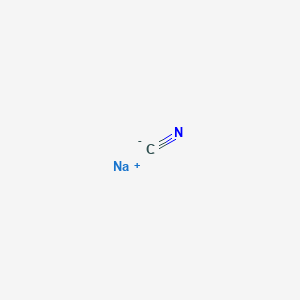![molecular formula C14H10ClN5O B046630 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 124476-84-2](/img/structure/B46630.png)
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as DCPP, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and maintenance of genomic stability. Inhibition of PARP-1 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
PARP-1 is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can be converted to double-strand breaks during DNA replication. In cancer cells with defects in DNA repair pathways, such as BRCA1/2-mutated cells, double-strand breaks cannot be repaired, leading to cell death.
Effets Biochimiques Et Physiologiques
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to have potent inhibitory activity against PARP-1 in vitro and in vivo. In preclinical models of cancer, 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to inhibit tumor growth and increase survival rates. 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has also been shown to have minimal toxicity in healthy cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in lab experiments include its potency and selectivity for PARP-1, its ability to induce cell death in cancer cells with defects in DNA repair pathways, and its minimal toxicity in healthy cells. The limitations of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include its cost and the need for further studies to determine its efficacy in clinical trials.
Orientations Futures
For research on 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include the development of more potent and selective PARP-1 inhibitors, the combination of PARP inhibitors with other cancer therapies, and the investigation of PARP inhibitors in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for PARP inhibitors in clinical trials.
Méthodes De Synthèse
The synthesis of 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)but-3-en-2-one. This intermediate is then reacted with 2,6-diaminopyridine to form the pyrrolo[2,3-b]pyridine core structure. The final step involves the addition of a cyano group to the pyridine ring to form 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Applications De Recherche Scientifique
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been extensively studied in preclinical models of cancer and has shown promising results. Inhibition of PARP-1 by 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancers with defects in DNA repair pathways such as BRCA1/2-mutated breast and ovarian cancers.
Propriétés
Numéro CAS |
124476-84-2 |
|---|---|
Nom du produit |
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Formule moléculaire |
C14H10ClN5O |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
4,6-diamino-1-(4-chlorophenyl)-2-oxo-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10ClN5O/c15-7-1-3-8(4-2-7)20-11(21)5-9-12(17)10(6-16)13(18)19-14(9)20/h1-4H,5H2,(H4,17,18,19) |
Clé InChI |
ZQQWVUWHBYAWPO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
SMILES canonique |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



